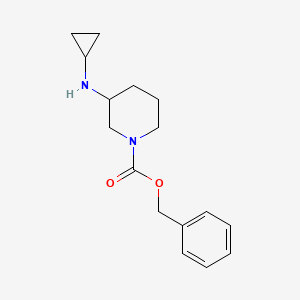
Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 3-(cyclopropylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound generally involves multi-step processes that include the reaction of benzyl piperidine-1-carboxylate with cyclopropylamine. The conditions for this reaction often require specific temperatures and solvents to optimize yield and purity. The compound's structural formula is represented as follows:
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown the compound's effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics .
Anticancer Activity
Preliminary studies have demonstrated that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, indicating its potential role in cancer therapy . The mechanism by which it exerts these effects is still under investigation, but it is hypothesized that it may interact with specific cellular pathways involved in cell growth and apoptosis.
The biological activity of this compound is thought to stem from its interaction with various molecular targets within cells. It may modulate receptor activities or enzyme functions, influencing physiological responses. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signaling pathways related to pain perception and inflammation .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate | Antimicrobial, anticancer | Receptor modulation |
| N-(Cyclopropylmethyl)-3-hydroxypropylamine | Neuropharmacological effects | Modulation of neurotransmitter systems |
| Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate | Potential anticancer activity | Interaction with CNS receptors |
The table illustrates how these compounds share similar structural features but differ in their biological activities and mechanisms.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL, suggesting a robust antimicrobial effect .
- Cancer Cell Proliferation : In vitro assays demonstrated a significant reduction in cell viability for breast cancer cell lines when treated with this compound, achieving IC50 values around 15 µM .
Properties
IUPAC Name |
benzyl 3-(cyclopropylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(11-18)17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXFGEDOFVJCCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














